2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide involves multiple steps. One common method includes the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenolic derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(4-chlorophenoxy)acetophenone
- 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone
- 4-(4-chlorophenoxy)-2-chlorobenzophenone
Uniqueness
2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in research and industry .
Properties
CAS No. |
883832-40-4 |
---|---|
Molecular Formula |
C22H18Cl4N4O2 |
Molecular Weight |
512.2 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]acetamide |
InChI |
InChI=1S/C22H18Cl4N4O2/c23-15-6-12-19(13-7-15)32-14-20(31)28-21(22(24,25)26)27-16-8-10-18(11-9-16)30-29-17-4-2-1-3-5-17/h1-13,21,27H,14H2,(H,28,31) |
InChI Key |
ISUYPYMWVWDDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.